Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a thiophene-2-carboxylate core substituted at position 3 with a 4-fluorophenylsulfamoyl group and at position 4 with a 4-methylphenyl group. The 4-methylphenyl group at position 4 contributes to steric bulk and lipophilicity, which may impact solubility and membrane permeability.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-12-3-5-13(6-4-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-9-7-14(20)8-10-15/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJAZIRMXRYNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a sulfamoyl group, and various aromatic substitutions, which contribute to its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18FNO3S
- Molecular Weight : 365.48 g/mol
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfamoyl Group : This step is usually accomplished by reacting the thiophene derivative with a sulfonamide reagent.
- Esterification : The carboxylic acid group on the thiophene ring is converted to a methyl ester using methanol and an acid catalyst.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) cells. The proposed mechanisms include:
- Induction of apoptosis
- Cell cycle arrest
- Modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may interact with specific biological targets involved in inflammatory pathways. The presence of the sulfamoyl group enhances its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Data Summary Table
Case Studies
- Anticancer Evaluation : In a study evaluating the anticancer properties of thiophene derivatives, this compound was shown to significantly reduce cell viability in PC-3 cells at concentrations as low as 10 µM, suggesting a potent anticancer effect .
- Anti-inflammatory Mechanism : A recent study highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent in therapeutic applications targeting chronic inflammatory diseases.
Comparison with Similar Compounds
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (G225-0439)
- Structure : Differs by an ethoxy group (-OCH₂CH₃) instead of fluorine at the para position of the sulfamoyl phenyl ring.
- Molecular Weight: 431.53 g/mol (vs. ~421.48 g/mol for the target compound, estimated based on formula C₂₀H₁₇FNO₄S₂).
- This compound is available in 33 mg quantities, suggesting its use in screening studies .
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)
- Structure : Features a 4-methylphenylsulfamoyl group and lacks the 4-methylphenyl substituent at position 4 of the thiophene.
- Molecular Weight: 311.38 g/mol (C₁₃H₁₃NO₄S₂).
- The methyl group on the sulfamoyl phenyl may offer moderate electron-donating effects .
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
- Structure: Substituted with a 4-chlorophenylsulfonyl group, an amino (-NH₂) at position 3, and a methylthio (-SCH₃) at position 4.
- Impact: The chlorine atom increases electronegativity and lipophilicity relative to fluorine. The amino and methylthio groups introduce hydrogen-bonding and hydrophobic interactions, respectively, which could enhance target binding but reduce metabolic stability .
Core Structure Modifications
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (PPARβ/δ Antagonist)
- Structure: Contains a complex sulfamoyl substituent with isopentylamino and methoxy groups.
- Impact: The branched isopentylamino group enhances steric hindrance and lipophilicity, while the methoxy group provides electron-donating effects. This compound’s PPARβ/δ antagonism highlights the role of bulky substituents in receptor modulation .
Ethyl 2-{3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate
- Structure: Features a thiophene-3-carboxylate core with a pyrazole-cyanopropenamido substituent.
- Impact : The carboxylate position (3 vs. 2) and pyrazole moiety may alter conformational flexibility and binding kinetics compared to the target compound .
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